molecular formula C29H37N3O4 B12976633 Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetyl)phenyl)-2-methylpropanoate

Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetyl)phenyl)-2-methylpropanoate

Cat. No.: B12976633
M. Wt: 491.6 g/mol
InChI Key: DFTYHPVVRFHFBB-UHFFFAOYSA-N
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Description

Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetyl)phenyl)-2-methylpropanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzimidazole core, which is known for its biological activity, making it a subject of interest for drug development and other scientific research.

Properties

Molecular Formula

C29H37N3O4

Molecular Weight

491.6 g/mol

IUPAC Name

methyl 2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]acetyl]phenyl]-2-methylpropanoate

InChI

InChI=1S/C29H37N3O4/c1-5-36-19-18-32-25-9-7-6-8-24(25)30-27(32)22-14-16-31(17-15-22)20-26(33)21-10-12-23(13-11-21)29(2,3)28(34)35-4/h6-13,22H,5,14-20H2,1-4H3

InChI Key

DFTYHPVVRFHFBB-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CC(=O)C4=CC=C(C=C4)C(C)(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetyl)phenyl)-2-methylpropanoate typically involves multiple steps:

    Formation of the Benzimidazole Core: The initial step involves the synthesis of the benzimidazole ring. This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Piperidine Ring: The benzimidazole derivative is then reacted with a piperidine derivative. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

    Acetylation: The resulting compound is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Final Esterification: The final step involves esterification to introduce the methyl ester group. This can be done using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous Flow Chemistry: To enhance reaction efficiency and control, continuous flow reactors are used.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

    Quality Control: Rigorous quality control measures, including NMR, HPLC, and mass spectrometry, ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the benzimidazole core is known for its antimicrobial and antiparasitic properties. This compound is studied for its potential as an antimicrobial agent, targeting bacterial and fungal infections.

Medicine

In medicine, the compound is explored for its potential as a therapeutic agent. Its structure suggests possible applications in treating diseases such as cancer, due to the benzimidazole ring’s known anticancer activity.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetyl)phenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The benzimidazole ring can bind to DNA, inhibiting its replication and transcription, which is crucial for its antimicrobial and anticancer activities. The piperidine ring enhances its binding affinity and specificity, making it a potent compound for various biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-(2-(4-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetyl)phenyl)-2-methylpropanoate
  • Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetyl)phenyl)-2-ethylpropanoate

Uniqueness

Compared to similar compounds, Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetyl)phenyl)-2-methylpropanoate exhibits unique properties due to the ethoxyethyl group, which enhances its solubility and bioavailability. This makes it a more effective candidate for drug development and other applications.

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